molecular formula C13H22N2O B2539623 [1-(Adamantan-1-yl)ethyl]urea CAS No. 378764-67-1

[1-(Adamantan-1-yl)ethyl]urea

Cat. No.: B2539623
CAS No.: 378764-67-1
M. Wt: 222.332
InChI Key: NMBVEIZNXHUWAS-ISVGESTQSA-N
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Description

[1-(Adamantan-1-yl)ethyl]urea: is a synthetic organic compound characterized by the presence of an adamantane moiety attached to an ethylurea group. The adamantane structure is a tricyclic hydrocarbon known for its rigidity and stability, which imparts unique physical and chemical properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural features.

Mechanism of Action

Target of Action

The primary target of [1-(Adamantan-1-yl)ethyl]urea is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the arachidonic acid cascade , which plays a crucial role in the metabolic transformation of epoxy fatty acids to vicinal diols .

Mode of Action

This compound interacts with its target, sEH, by inhibiting its activity . The adamantane moiety of the compound is tethered to the ureido group by a methylene bridge . This structure allows the compound to enhance its inhibitory activity against sEH .

Biochemical Pathways

The inhibition of sEH by this compound affects the arachidonic acid cascade . This cascade is involved in the metabolic transformation of epoxy fatty acids to vicinal diols . By inhibiting sEH, this compound can potentially alter the metabolism of these fatty acids .

Pharmacokinetics

It’s known that the separation of the adamantyl from the ureido group with a methylene bridge enhances the water solubility of the compound , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of sEH by this compound can lead to changes in the metabolism of epoxy fatty acids

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of an aromatic fragment in the compound, which can enter hydrophobic interactions with the target, and fluorine and chlorine atoms, which are H-bond acceptors, can enhance inhibitory activity and affect the water solubility and melting point of the synthesized compounds .

Biochemical Analysis

Biochemical Properties

[1-(Adamantan-1-yl)ethyl]urea has been found to interact with several enzymes and proteins. For instance, it has been reported to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of arachidonic acid . The nature of these interactions is likely due to the unique structure of this compound, which allows it to fit into the active sites of these enzymes and modulate their activity .

Cellular Effects

The effects of this compound on cells are largely tied to its interactions with enzymes like sEH. By inhibiting sEH, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the compound is used .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, by inhibiting sEH, this compound can alter the metabolism of arachidonic acid, leading to changes in the levels of various metabolites .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Specific information about the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies is not currently available .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Specific information about threshold effects, toxic or adverse effects at high doses is not currently available .

Metabolic Pathways

This compound is involved in the metabolism of arachidonic acid through its interaction with sEH . This could potentially affect metabolic flux or metabolite levels, although specific details are not currently available .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Adamantan-1-yl)ethyl]urea typically involves the reaction of adamantane derivatives with isocyanates or urea derivatives. One common method includes the reaction of 1-(isocyanatomethyl)adamantane with ethylamine under controlled conditions to yield the desired urea derivative . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions: [1-(Adamantan-1-yl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the urea group into amines or other reduced forms.

    Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1-(Adamantan-1-yl)ethyl]urea is used as a building block for the synthesis of more complex molecules. Its rigid structure and stability make it an ideal candidate for creating novel materials with specific properties.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The adamantane moiety is known to enhance the lipophilicity and membrane permeability of molecules, making this compound a promising scaffold for drug development . It has shown potential as an inhibitor of enzymes such as soluble epoxide hydrolase, which is involved in the metabolism of fatty acids and has implications in treating inflammatory diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique structural properties contribute to the durability and performance of these materials .

Comparison with Similar Compounds

  • 1-(2-(Adamantan-1-yl)ethyl)-3-benzylurea
  • 1-(Adamantan-1-yl)methylurea
  • 1-(Adamantan-1-yl)ethylamine

Comparison: Compared to other similar compounds, [1-(Adamantan-1-yl)ethyl]urea stands out due to its specific structural configuration, which combines the stability of the adamantane moiety with the reactivity of the urea group. This unique combination enhances its potential as a versatile building block in synthetic chemistry and as a scaffold for drug development .

Properties

IUPAC Name

1-(1-adamantyl)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-8(15-12(14)16)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBVEIZNXHUWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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